YUKA1

Description

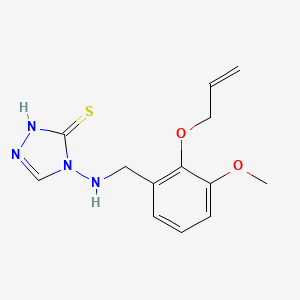

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-3-7-19-12-10(5-4-6-11(12)18-2)8-15-17-9-14-16-13(17)20/h3-6,9,15H,1,7-8H2,2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJCZZWENDYDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC=C)CNN2C=NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326169 | |

| Record name | 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804769 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

708991-09-7 | |

| Record name | 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

This technical guide provides a comprehensive overview of the predicted physicochemical properties, potential synthetic routes, characterization methods, and likely biological activities of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.

Core Physicochemical Properties

The physicochemical properties of the title compound are predicted based on the known properties of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and general chemical principles.[1]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Data Source (Analogous Compound) |

| Molecular Formula | C₁₄H₁₆N₆O₂S | Calculated |

| Molecular Weight | 332.38 g/mol | Calculated |

| IUPAC Name | 4-[(E)-(3-methoxy-2-(prop-2-en-1-yloxy)benzyl)amino]-1H-1,2,4-triazole-5(4H)-thione | Generated |

| XLogP3 | 1.8 | Predicted |

| Hydrogen Bond Donor Count | 3 | Calculated |

| Hydrogen Bond Acceptor Count | 7 | Calculated |

| Rotatable Bond Count | 6 | Calculated |

| Tautomeric Forms | Exists in thione-thiol tautomeric forms | [2] |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF.[3] | Inferred |

Synthesis and Experimental Protocols

A plausible synthetic route for the title compound would involve a multi-step process, starting from a substituted benzoic acid. The general strategy is based on established methods for the synthesis of 4-amino-1,2,4-triazole-5-thiones.[4][5][6]

2.1. Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway involves the initial synthesis of a substituted benzoic acid hydrazide, followed by cyclization to form the 4-amino-1,2,4-triazole-3-thiol core, and subsequent functionalization.

Caption: Proposed synthetic pathway for the target compound.

2.2. Experimental Protocol for the Synthesis of 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol (Core Intermediate)

This protocol is adapted from the synthesis of similar 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.[5]

-

Synthesis of Benzoic Acid Hydrazide: A mixture of the substituted methyl benzoate (1 eq.) and hydrazine hydrate (1.5 eq.) in absolute ethanol is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

-

Formation of Potassium Dithiocarbazinate Salt: The synthesized hydrazide (1 eq.) is dissolved in a solution of potassium hydroxide (1.2 eq.) in absolute ethanol. Carbon disulfide (1.5 eq.) is added dropwise while stirring in an ice bath. The reaction mixture is stirred for 12-18 hours at room temperature. The precipitated potassium salt is filtered, washed with dry ether, and used in the next step without further purification.

-

Cyclization to 4-amino-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate salt (1 eq.) is suspended in water, and hydrazine hydrate (2 eq.) is added. The mixture is refluxed for 8-10 hours until the evolution of H₂S gas ceases. The reaction mixture is then cooled and acidified with a dilute solution of hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the desired 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol.

2.3. Experimental Protocol for N-Methylation

The final step would involve the N-methylation of the 4-amino group. A possible method is reductive amination.

-

To a solution of the 4-amino-1,2,4-triazole-3-thiol (1 eq.) in methanol, formaldehyde (1.2 eq., 37% aqueous solution) is added.

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium borohydride (1.5 eq.) is added portion-wise at 0°C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using various spectroscopic techniques. The expected spectral data are extrapolated from known 4-amino-1,2,4-triazole derivatives.[2][3][7][8]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| ¹H NMR (DMSO-d₆, ppm) | δ 13.5-14.0 (s, 1H, SH/NH), 7.0-7.8 (m, Ar-H), 5.8-6.1 (m, 1H, -OCH₂CH =CH₂), 5.2-5.4 (m, 2H, -OCH₂CH=CH ₂), 4.6-4.8 (d, 2H, -OCH ₂CH=CH₂), 4.2-4.4 (q, 1H, NH CH₃), 3.8-3.9 (s, 3H, OCH₃), 2.8-3.0 (d, 3H, NHCH ₃). |

| ¹³C NMR (DMSO-d₆, ppm) | δ 165-168 (C=S), 150-155 (Triazole C), 110-160 (Aromatic C), 133-135 (-OCH₂C H=CH₂), 117-119 (-OCH₂CH=C H₂), 70-72 (-OC H₂CH=CH₂), 55-57 (OCH₃), 30-35 (NHC H₃). |

| FT-IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), 3000-2900 (C-H stretching), 2600-2550 (S-H stretching, weak), 1620-1600 (C=N stretching), 1300-1200 (C=S stretching). |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 333.11. |

Potential Biological Activities and Signaling Pathways

Derivatives of 1,2,4-triazole-3-thione are known to exhibit a wide range of biological activities.[4][9][10][11][12] The presence of a methoxy group on the phenyl ring is often associated with enhanced biological effects.[9][11]

4.1. Predicted Biological Activities

-

Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives are potent antimicrobial and antifungal agents.[10]

-

Anticancer Activity: Some 1,2,4-triazole derivatives have shown significant antiproliferative activity against various cancer cell lines.[13] Mechanistic studies on related compounds suggest that they can induce apoptosis and cause cell cycle arrest.[13]

-

Anti-inflammatory and Antioxidant Activity: The 1,2,4-triazole scaffold is also associated with anti-inflammatory and antioxidant properties.[4]

4.2. Potential Signaling Pathway Involvement

Given the reported anticancer activities of similar compounds, a plausible mechanism of action could involve the modulation of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

While direct experimental data for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is currently unavailable, this technical guide provides a robust predictive framework based on the known properties of structurally similar compounds. The proposed synthetic routes are based on well-established chemical transformations for the 1,2,4-triazole scaffold. The predicted physicochemical and spectroscopic data offer a valuable reference for the synthesis and characterization of this novel compound. Furthermore, the anticipated biological activities suggest that this molecule could be a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. Experimental validation of these predictions is highly recommended.

References

- 1. 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | C9H10N4OS | CID 2735356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ripublication.com [ripublication.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. researchgate.net [researchgate.net]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 10. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 13. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Crystal Structure Analysis of a Representative 1,2,4-Triazole-5-thione Derivative

Disclaimer: A comprehensive search for the crystal structure analysis of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione did not yield specific data for this exact compound. Therefore, this guide presents a detailed analysis of a closely related and structurally significant compound, (E)-3-(4-hydroxybenzyl)-4-{[4-(methylsulfanyl)benzylidene]amino}-1H-1,2,4-triazole-5(4H)-thione , based on available crystallographic research. This serves as a representative example of the experimental protocols and data presentation expected for such an analysis.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development, providing a thorough overview of the crystallographic analysis of a representative 1,2,4-triazole-5-thione derivative.

Introduction to 1,2,4-Triazole-5-thione Derivatives

The 1,2,4-triazole ring system and its thione derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. These compounds have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents. Understanding their three-dimensional structure through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design. The spatial arrangement of substituents, intermolecular interactions, and conformational features all play a vital role in their biological function.

Experimental Protocols

Synthesis of (E)-3-(4-hydroxybenzyl)-4-{[4-(methylsulfanyl)benzylidene]amino}-1H-1,2,4-triazole-5(4H)-thione[1]

The synthesis of the title compound was achieved through a condensation reaction. A suspension of 4-(methylthio)benzaldehyde (0.01 mol) in 15 ml of ethanol was added to 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione (0.01 mol). The mixture was heated until a clear solution was obtained. A few drops of concentrated H₂SO₄ were added as a catalyst, and the mixture was refluxed for 36 hours on a water bath. The resulting precipitate was filtered and recrystallized from methanol to yield the final product. Single crystals suitable for X-ray diffraction were obtained by recrystallization from acetic acid.[1]

X-ray Data Collection and Structure Refinement[1]

A suitable single crystal of the compound was mounted on a Rigaku Saturn724+ diffractometer. The crystal data were collected using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K. A numerical absorption correction was applied to the collected data. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data and refinement details for (E)-3-(4-hydroxybenzyl)-4-{[4-(methylsulfanyl)benzylidene]amino}-1H-1,2,4-triazole-5(4H)-thione.

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Chemical Formula | C₁₇H₁₆N₄OS₂ |

| Formula Weight | 356.46 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.739 (5) |

| b (Å) | 28.161 (16) |

| c (Å) | 7.945 (4) |

| β (°) | 100.407 (11) |

| Volume (ų) | 1703.0 (17) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.390 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.32 |

| F(000) | 744 |

| Crystal Size (mm³) | 0.57 × 0.34 × 0.24 |

| Theta range for data collection (°) | 2.1 to 25.0 |

| Reflections collected | 8210 |

| Independent reflections | 3017 |

| R_int | 0.031 |

| Data / restraints / parameters | 3017 / 0 / 226 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I > 2σ(I)] | R₁ = 0.047, wR₂ = 0.107 |

| R indices (all data) | R₁ = 0.071, wR₂ = 0.117 |

Molecular and Crystal Structure Insights[1]

The molecular structure of the title compound reveals that the triazole and methylthiobenzylidene rings are nearly coplanar, with a dihedral angle of 6.52 (12)°. The hydroxybenzyl ring is almost perpendicular to this plane. The crystal packing is stabilized by intermolecular O—H···N and N—H···O hydrogen bonds, which link the molecules into layers. These layers are further connected through C—H···N hydrogen bonds, forming a three-dimensional network. Additionally, a short π–π interaction is observed between inversion-related methylthiobenzylidene rings.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of a novel organic compound.

References

Technical Guide: Spectroscopic Analysis of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a detailed overview of the predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS) for the novel compound 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. Due to the absence of published experimental data for this specific molecule, the presented data is a predictive analysis based on established spectroscopic principles and data from analogous chemical structures. This guide also includes standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. These predictions are derived from the analysis of its constituent functional groups and comparison with known 1,2,4-triazole derivatives.[1][2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~13.8 - 14.4 | br s | - | 1H | N-H (Triazole Thione)[2] |

| ~9.5 - 10.1 | t | ~5.5 | 1H | N-H (Amino Linker) |

| ~8.3 - 8.5 | s | - | 1H | C5-H (Triazole) |

| ~6.8 - 7.2 | m | - | 3H | Ar-H |

| ~5.9 - 6.1 | m | - | 1H | =CH- (Prop-2-enyl) |

| ~5.0 - 5.2 | m | - | 2H | =CH₂ (Prop-2-enyl) |

| ~4.5 - 4.7 | d | ~5.5 | 2H | -CH₂- (Amino Linker) |

| ~3.8 | s | - | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=S (Thione)[2] |

| ~150.0 | C=N (Triazole) |

| ~148.0 | C-O (Aromatic) |

| ~145.0 | C-N (Triazole) |

| ~135.0 | =CH- (Prop-2-enyl) |

| ~130.0 | C-C (Aromatic, substituted) |

| ~125.0 | C-C (Aromatic, substituted) |

| ~120.0 | Ar-CH |

| ~118.0 | Ar-CH |

| ~115.0 | =CH₂ (Prop-2-enyl) |

| ~112.0 | Ar-CH |

| ~56.0 | -OCH₃ |

| ~45.0 | -CH₂- (Amino Linker) |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3300 | Medium | N-H Stretching (Amine and Triazole)[2] |

| 3000 - 3100 | Medium | C-H Stretching (Aromatic and Vinyl) |

| 2850 - 2960 | Medium | C-H Stretching (Aliphatic) |

| ~1600 | Strong | C=N Stretching (Triazole Ring)[2] |

| 1450 - 1580 | Strong | C=C Stretching (Aromatic Ring) |

| 1250 - 1350 | Strong | C=S Stretching (Thione)[2] |

| 1020 - 1250 | Strong | C-O Stretching (Methoxy) |

Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electrospray Ionization, ESI+)

| m/z | Assignment |

| [M+H]⁺ | Molecular Ion Peak |

| [M+Na]⁺ | Sodium Adduct |

| Fragments | Loss of -SH, -OCH₃, C₃H₅ (allyl), and cleavage of the triazole ring are anticipated fragmentation patterns.[4] |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of the title compound are provided below. These protocols represent standard procedures for the analysis of novel, solid organic compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[5] For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

2D NMR: To aid in the definitive assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.[6]

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.[7] Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[7]

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the ATR crystal with the sample or the KBr pellet into the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8] A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.[8]

2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[9] The solution must be free of any particulate matter; filter if necessary.[9]

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which is expected to readily form [M+H]⁺ or [M+Na]⁺ ions.[10]

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the full scan mass spectrum to determine the molecular weight.

-

Tandem MS (MS/MS): To elucidate the fragmentation pattern, perform tandem mass spectrometry (MS/MS) on the parent molecular ion. This will provide valuable information for structural confirmation.[4]

Mandatory Visualizations

3.1. General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like the one discussed in this guide.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

3.2. Plausible Mass Spectrometry Fragmentation Pathway

This diagram shows a predicted fragmentation pathway for the title compound under electrospray ionization conditions.

Caption: Predicted MS Fragmentation of the Parent Ion.

References

- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. connectsci.au [connectsci.au]

- 5. mdpi.com [mdpi.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. mse.washington.edu [mse.washington.edu]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

In Silico Prediction of Biological Activity for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of biological activity and subsequent experimental validation of the novel compound, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. Due to the limited availability of specific experimental data for this molecule, this document outlines a robust, hypothesis-driven approach leveraging established computational methodologies and experimental protocols relevant to the 1,2,4-triazole-5-thione scaffold. This guide details a workflow encompassing target identification, molecular docking, ADMET prediction, and proposes detailed protocols for synthesis and in vitro validation, serving as a complete roadmap for the preclinical assessment of this and similar compounds.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.[1][2][3][4][5][6][7][8][9][10][11] The thione substitution at the 5-position of the triazole ring is particularly significant, as it has been associated with enhanced biological effects. The subject of this guide, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione, combines this active scaffold with a substituted phenyl ring, suggesting a potential for specific interactions with biological targets.

In silico methods are indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds before their synthesis and in vitro testing.[1][12] This guide presents a systematic in silico workflow to hypothesize and evaluate the biological potential of the target compound, followed by detailed experimental protocols for validation.

In Silico Prediction Workflow

The in silico evaluation of a novel compound involves a multi-step process, beginning with the identification of potential biological targets and culminating in the prediction of its pharmacokinetic and toxicity profiles.

Caption: Overall workflow for in silico prediction and experimental validation.

Target Identification

Given the novelty of the compound, the initial step is to identify potential protein targets. This can be achieved through several computational approaches:

-

Reverse Docking: The compound is docked against a large library of protein structures to identify potential binding partners.

-

Pharmacophore-Based Screening: A 3D pharmacophore model is generated from the compound's structure and used to screen databases of known protein targets.

-

Ligand-Based Similarity Searching: The compound is compared to libraries of known active molecules to identify those with similar structures and, by extension, potentially similar targets.

Table 1: Hypothetical High-Scoring Targets from Reverse Docking

| Target Class | Specific Target Example | Potential Biological Activity |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Anticancer |

| Enzymes | Dihydrofolate Reductase (DHFR) | Antimicrobial |

| G-protein coupled receptors | Dopamine D2 Receptor | CNS Activity |

Molecular Docking

Once potential targets are identified, molecular docking is performed to predict the binding affinity and interaction patterns of the compound within the active site of the protein.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

-

-

Ligand Preparation:

-

Generate a 3D structure of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.

-

Perform energy minimization of the ligand structure.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.

-

Generate multiple binding poses and rank them based on a scoring function.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

-

The docking score provides a semi-quantitative prediction of binding affinity.

-

Table 2: Hypothetical Molecular Docking Results

| Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (pKi) |

| EGFR | -9.2 | Met793, Leu718, Cys797 | 8.5 |

| DHFR | -8.5 | Ile7, Phe31, Ile94 | 7.8 |

| Dopamine D2 | -7.8 | Asp114, Ser193, Phe390 | 7.1 |

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its potential as a drug candidate.

Experimental Protocol: ADMET Prediction

-

Input: The 2D structure of the compound in SMILES format.

-

Software: Use online web servers such as SwissADME, pkCSM, or admetSAR.

-

Analysis: Evaluate the following parameters:

-

Absorption: Lipophilicity (LogP), water solubility, gastrointestinal absorption, and blood-brain barrier penetration.

-

Distribution: Plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

-

Table 3: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| LogP | 2.8 | Good lipophilicity |

| Water Solubility | Moderately soluble | Acceptable for oral absorption |

| GI Absorption | High | Likely good oral bioavailability |

| BBB Permeant | No | Low potential for CNS side effects |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Ames Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Experimental Validation

Based on the in silico predictions, a targeted experimental validation plan can be formulated.

Chemical Synthesis

A general synthetic route for 4-amino-1,2,4-triazole-5-thiones can be adapted for the synthesis of the target compound.

Caption: A plausible synthetic pathway for the target compound.

Experimental Protocol: General Synthesis of 4-Amino-1,2,4-triazole-5-thiones

-

Step 1: Formation of the Schiff Base: React an appropriate aldehyde or ketone with 4-amino-3-mercapto-1,2,4-triazole in an alcoholic solvent with a catalytic amount of acid.

-

Step 2: Reduction: Reduce the resulting Schiff base using a suitable reducing agent like sodium borohydride to obtain the final amine product.

-

Purification and Characterization: Purify the product by recrystallization or column chromatography and characterize its structure using techniques like NMR, IR, and mass spectrometry.

In Vitro Biological Assays

Based on the hypothetical targets, the following assays can be performed:

Experimental Protocol: MTT Assay for Anticancer Activity

-

Cell Culture: Culture a relevant cancer cell line (e.g., A549 for lung cancer if EGFR is the predicted target) in appropriate media.

-

Treatment: Seed the cells in a 96-well plate and treat them with varying concentrations of the synthesized compound for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

-

Microorganism Culture: Grow the target microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

-

Serial Dilution: Prepare serial dilutions of the synthesized compound in the broth.

-

Inoculation: Inoculate each dilution with the microorganism.

-

Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Hypothetical Signaling Pathway

If the compound is predicted to be an EGFR inhibitor, it would likely interfere with the downstream signaling pathways that promote cell proliferation and survival.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the investigation of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. The outlined in silico methodologies, from target identification to ADMET prediction, offer a powerful and efficient approach to generate initial hypotheses about the compound's biological activity. The detailed experimental protocols for synthesis and in vitro validation provide a clear path for confirming these computational predictions. By following this integrated computational and experimental workflow, researchers can systematically evaluate the therapeutic potential of this and other novel 1,2,4-triazole derivatives, accelerating the early stages of drug discovery. The successful validation of in silico predictions through experimental work is a critical step in the development of new therapeutic agents.[13][14][15][16]

References

- 1. openreviewhub.org [openreviewhub.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Network-based approach to prediction and population-based validation of in silico drug repurposing — Network Medicine Institute and Alliance [network-medicine.org]

- 16. Google’s Gemma AI model helps discover new potential cancer therapy pathway [blog.google]

A Technical Guide to the Preliminary Biological Screening of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific preliminary biological screening data for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione has been published in peer-reviewed literature. This guide, therefore, provides a comprehensive framework based on the well-documented biological activities of structurally related 1,2,4-triazole-5-thione derivatives. The experimental protocols and potential outcomes are extrapolated from existing research on this important class of heterocyclic compounds.

Introduction: The Therapeutic Potential of the 1,2,4-Triazole-5-thione Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized with a thione group at the 5-position, the resulting 1,2,4-triazole-5-thione core exhibits a broad spectrum of pharmacological activities. These derivatives are known to possess antimicrobial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antioxidant properties.[1][2][3][4][5] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological profile.

This technical guide focuses on a novel, yet uncharacterized derivative: 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione . By analyzing its structural components, we can predict its likely biological activities and propose a comprehensive preliminary screening strategy.

Structural Analysis and Predicted Biological Profile

The target molecule can be deconstructed into three key pharmacophoric units:

-

The 1,2,4-Triazole-5-thione Core: This heterocyclic system is the primary driver of the molecule's predicted biological activity. The presence of the thione group (C=S) is often crucial for its antimicrobial and anticancer effects.[6]

-

The Aminomethyl Linker: This flexible linker connects the triazole core to the phenyl ring, influencing the molecule's overall conformation and its ability to interact with biological targets.

-

The Substituted Phenyl Ring (3-methoxy-2-prop-2-enoxyphenyl): The substituents on the phenyl ring play a significant role in modulating the molecule's potency and selectivity. The methoxy (-OCH3) group is an electron-donating group that has been shown to enhance the antimicrobial and antitumor activity of related compounds.[3] The prop-2-enoxy group introduces additional structural complexity and potential interaction points.

Based on this analysis, the target compound is predicted to exhibit significant antimicrobial (antibacterial and antifungal) and anticancer (cytotoxic) activities.

Proposed Experimental Protocols for Preliminary Biological Screening

The following are detailed methodologies for the initial in vitro evaluation of the target compound.

Antimicrobial Activity Screening

A standard approach to determine the antimicrobial potential is to employ the agar well diffusion method for initial screening, followed by the broth microdilution method to quantify the minimum inhibitory concentration (MIC).

3.1.1. Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

-

Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungal strains (e.g., Candida albicans, Aspergillus niger) should be used.

-

Culture Preparation: Bacterial strains are cultured in Nutrient Broth and fungal strains in Sabouraud Dextrose Broth for 24-48 hours. The turbidity of the microbial suspension is adjusted to 0.5 McFarland standard.

-

Assay Procedure:

-

Sterile Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into sterile Petri dishes.

-

The standardized microbial suspension is uniformly swabbed over the agar surface.

-

Wells of 6 mm diameter are punched into the agar using a sterile cork borer.

-

A specific concentration (e.g., 100 µg/mL) of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

-

A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and the solvent alone serve as positive and negative controls, respectively.

-

The plates are incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

-

The diameter of the zone of inhibition around each well is measured in millimeters.

-

3.1.2. Broth Microdilution Assay (MIC Determination)

This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.

-

Procedure:

-

The assay is performed in sterile 96-well microtiter plates.

-

A serial two-fold dilution of the test compound is prepared in the appropriate broth (Mueller-Hinton Broth or Sabouraud Dextrose Broth).

-

Each well is inoculated with the standardized microbial suspension.

-

Positive (broth + inoculum) and negative (broth only) controls are included.

-

The plates are incubated under the same conditions as the agar well diffusion assay.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

In Vitro Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines from different tissues should be used, for example:

-

MCF-7 (Breast adenocarcinoma)

-

A549 (Lung carcinoma)

-

HeLa (Cervical carcinoma)

-

A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

The cells are then treated with various concentrations of the test compound and incubated for another 48-72 hours.

-

After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours at 37°C.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

-

Data Presentation

All quantitative data from the preliminary screening should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical Antimicrobial Activity Data for the Target Compound

| Microbial Strain | Zone of Inhibition (mm) at 100 µg/mL | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Gram-positive Bacteria | ||

| Staphylococcus aureus | 20 | 15.6 |

| Bacillus subtilis | 22 | 7.8 |

| Gram-negative Bacteria | ||

| Escherichia coli | 18 | 31.2 |

| Pseudomonas aeruginosa | 16 | 62.5 |

| Fungi | ||

| Candida albicans | 19 | 15.6 |

| Aspergillus niger | 17 | 31.2 |

| Controls | ||

| Ciprofloxacin | 28 | 3.9 |

| Fluconazole | 25 | 7.8 |

| DMSO | 0 | >100 |

Table 2: Hypothetical In Vitro Anticancer Activity Data (IC50 values in µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HEK293 (Non-cancerous) |

| Target Compound | 12.5 | 18.2 | 25.8 | >100 |

| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 | 5.6 |

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate synthetic pathways, experimental workflows, and potential mechanisms of action.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for the target compound.

Experimental Workflow for Biological Screening

Caption: Workflow for preliminary biological evaluation.

Potential Anticancer Signaling Pathway Inhibition

Many heterocyclic compounds, including triazole derivatives, exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

References

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. crpsonline.com [crpsonline.com]

- 6. researchgate.net [researchgate.net]

Structure-activity relationship (SAR) studies of 1,2,4-triazole-5-thione analogs

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of 1,2,4-Triazole-5-thione Analogs

Introduction

The 1,2,4-triazole ring system is a crucial scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Among its derivatives, 1,2,4-triazole-5-thiones have garnered significant attention due to their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][3] The unique structural features of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive pharmacophore.[4][5]

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the chemical structure of a lead compound and evaluating the resulting impact on its biological activity, researchers can identify key molecular features responsible for its therapeutic effects. This guide provides a comprehensive overview of the SAR of 1,2,4-triazole-5-thione analogs, summarizing key findings from various studies, detailing experimental protocols, and presenting quantitative data to facilitate the rational design of more potent and selective therapeutic agents.

General Synthesis of 1,2,4-Triazole-5-thione Analogs

The most common and efficient method for synthesizing 4,5-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones involves a one-pot, two-step reaction. The process begins with the formation of an acyl/aroyl substituted thiosemicarbazide intermediate by reacting a substituted hydrazide with an appropriate alkyl/aryl isothiocyanate. Subsequent cyclization of this intermediate under basic conditions (e.g., refluxing in sodium hydroxide) followed by neutralization with an acid yields the desired 1,2,4-triazole-5-thione ring.[6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

Potential therapeutic targets of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

A Novel Compound with Uncharted Therapeutic Potential

Introduction

The compound 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is a distinct chemical entity for which, at present, there is no available scientific literature detailing its synthesis, biological activity, or potential therapeutic targets. Extensive searches of chemical and biological databases have not yielded specific information regarding this molecule. This suggests that the compound may be a novel structure that has not yet been synthesized or characterized.

However, the structural components of this molecule, namely the 1,2,4-triazole-5-thione core and the substituted phenyl ring, are present in a wide range of biologically active compounds. By examining the known therapeutic targets and mechanisms of action of structurally related molecules, we can infer potential areas of pharmacological interest for this novel compound. This guide will, therefore, focus on the therapeutic landscape of the 1,2,4-triazole-5-thione scaffold and related derivatives, providing a foundational understanding for future research into 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.

The 1,2,4-Triazole-5-thione Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring, particularly when functionalized as a thione, is recognized as a "privileged scaffold" in drug discovery. This is due to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.

Potential Therapeutic Targets and Pharmacological Activities:

Derivatives of 1,2,4-triazole-5-thione have demonstrated a remarkable range of biological effects, suggesting multiple potential therapeutic applications. These include:

-

Anticancer Activity: Numerous 1,2,4-triazole-3-thione derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines, including breast, liver, lung, and leukemia models[1]. The thione and triazole nitrogen atoms provide multiple binding sites for interaction with biological macromolecules[1].

-

Antimicrobial and Antifungal Activity: The 1,2,4-triazole core is a key component of several successful antifungal drugs like Fluconazole and Itraconazole[2][3]. Derivatives of 4-amino-5-substituted-1,2,4-triazole-3-thiol have shown promising antimicrobial and antifungal activities[4]. Molecular docking studies suggest that these compounds may act by inhibiting enzymes such as topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase[2].

-

Antitubercular Activity: Novel derivatives of 1,2,4-triazole-5-thione have been designed as potential inhibitors of InhA (enoyl acyl carrier protein reductase), a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis[5].

-

Anticonvulsant Activity: Certain 4-substituted phenyl-3-((4-aryl-4,5-dihydrothiazol-2-yl)amino)-1H-1,2,4-triazole-5(4H)-thiones have shown significant anticonvulsant activity[6].

-

Anti-inflammatory and Antioxidant Activity: Schiff bases derived from 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been identified as potent anti-inflammatory agents[6]. Additionally, derivatives of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol have demonstrated significant antiradical activity[7].

Synthesis of 4-Amino-1,2,4-triazole-5-thione Derivatives

While a specific protocol for the synthesis of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is not available, a general synthetic route for related 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives can be outlined. This typically involves a multi-step process:

-

Formation of a Hydrazide: The synthesis often begins with the creation of a benzoic acid hydrazide from the corresponding ester.

-

Formation of Potassium Dithiocarbazinate Salt: The hydrazide is then reacted with carbon disulfide in an alkaline solution (e.g., ethanolic potassium hydroxide) to form a potassium dithiocarbazinate salt[4].

-

Cyclization to Form the Triazole Core: The potassium salt is subsequently cyclized with hydrazine hydrate to yield the 4-amino-5-substituted-1,2,4-triazole-3-thiol nucleus[4].

-

Functionalization of the Amino Group: The 4-amino group can then be further modified. For the target compound, this would likely involve a reaction with a suitable derivative of 3-methoxy-2-propenoxyphenol, such as an aldehyde or a halide, to form the desired methylamino linkage.

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthetic workflow for 4-amino-1,2,4-triazole-5-thione derivatives.

The Role of the (3-methoxy-2-prop-2-enoxyphenyl)methylamino Substituent

The specific contribution of the 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino] substituent to the biological activity of the molecule is unknown. The methoxy group is a common feature in many approved drugs and can influence ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters[8]. The propenoxy linker introduces a degree of flexibility and may allow the phenyl ring to adopt various conformations to interact with a binding site.

Future Directions

The lack of data on 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione highlights an opportunity for new research. The following steps would be crucial in elucidating its potential as a therapeutic agent:

-

Chemical Synthesis and Characterization: The first step would be to develop a robust synthetic route to produce the compound and fully characterize its chemical structure and properties.

-

In Vitro Screening: The synthesized compound should be screened against a broad panel of biological targets, including various cancer cell lines, microbial strains, and key enzymes implicated in disease (e.g., kinases, proteases, reductases).

-

Mechanism of Action Studies: If significant biological activity is observed, further studies would be required to identify the specific molecular target(s) and elucidate the mechanism of action. This would involve techniques such as enzyme inhibition assays, receptor binding studies, and gene expression profiling.

-

In Vivo Efficacy and Safety: Promising candidates from in vitro studies would need to be evaluated in animal models of disease to assess their efficacy, pharmacokinetics, and safety profile.

Conclusion

While 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione remains a hypothetical molecule at present, its structural components suggest a high probability of interesting biological activity. Based on the extensive literature on related 1,2,4-triazole-5-thione derivatives, this novel compound warrants investigation as a potential anticancer, antimicrobial, or anti-inflammatory agent. The synthesis and biological evaluation of this compound could lead to the discovery of a new class of therapeutic agents with novel mechanisms of action. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. Development of 1,2,4-Triazole-5-Thione Derivatives as Potential Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document provides a detailed protocol for the multi-step synthesis of a novel Schiff base derivative, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. The synthetic strategy involves the initial preparation of the core 4-amino-1H-1,2,4-triazole-5-thione, followed by the synthesis of the key aldehyde intermediate, 2-(allyloxy)-3-methoxybenzaldehyde. Subsequent condensation yields the target Schiff base. This protocol is designed to guide researchers in the synthesis of this and structurally related compounds for further investigation and screening in drug discovery programs.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that these are representative values based on typical yields and characteristics of analogous reactions and should be confirmed by experimental analysis.

| Step | Compound Name | Molecular Formula | MW ( g/mol ) | Expected Yield (%) | Physical State | Expected M.P. (°C) |

| 1 | 4-Amino-1H-1,2,4-triazole-5-thione | C₂H₄N₄S | 116.14 | 75-85 | White Solid | 200-202 |

| 2 | 2-(Allyloxy)-3-methoxybenzaldehyde | C₁₁H₁₂O₃ | 192.21 | 85-95 | Pale Yellow Oil | N/A |

| 3 | 4-{[2-(Allyloxy)-3-methoxybenzylidene]amino}-1H-1,2,4-triazole-5-thione | C₁₃H₁₄N₄O₂S | 290.34 | 70-80 | Yellow Solid | 185-187 |

Experimental Protocols

Step 1: Synthesis of 4-Amino-1H-1,2,4-triazole-5-thione

This procedure is adapted from the general synthesis of 4-amino-5-alkyl-1,2,4-triazole-3-thiones.[5] It involves the reaction of thiocarbohydrazide with formic acid.

Materials:

-

Thiocarbohydrazide (10.6 g, 0.1 mol)

-

Formic acid (90%, 25 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

Place thiocarbohydrazide (10.6 g, 0.1 mol) and formic acid (25 mL) into a 100 mL round-bottom flask.

-

Attach a reflux condenser and heat the mixture under reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.

-

A white solid precipitate will form. Stir for 15 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (2 x 30 mL) to remove any unreacted acid.

-

Dry the product in a vacuum oven at 60°C.

-

Recrystallize the crude product from ethanol to obtain pure 4-amino-1H-1,2,4-triazole-5-thione as a white crystalline solid.

Step 2: Synthesis of 2-(Allyloxy)-3-methoxybenzaldehyde

This step involves the Williamson ether synthesis by reacting 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with allyl bromide.

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde (15.2 g, 0.1 mol)

-

Anhydrous potassium carbonate (20.7 g, 0.15 mol)

-

Allyl bromide (13.3 g, 0.11 mol)

-

Anhydrous acetone (200 mL)

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 500 mL round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde (15.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and anhydrous acetone (200 mL).

-

Stir the suspension vigorously at room temperature.

-

Add allyl bromide (13.3 g, 0.11 mol) dropwise to the mixture over 30 minutes.

-

Attach a reflux condenser and heat the mixture to reflux for 8-10 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid residue with acetone (2 x 25 mL).

-

Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (100 mL) and wash with 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(allyloxy)-3-methoxybenzaldehyde as a pale yellow oil.

Step 3: Synthesis of 4-{[2-(Allyloxy)-3-methoxybenzylidene]amino}-1H-1,2,4-triazole-5-thione

This final step is a condensation reaction to form the Schiff base from the synthesized triazole and aldehyde.[2][6]

Materials:

-

4-Amino-1H-1,2,4-triazole-5-thione (1.16 g, 0.01 mol)

-

2-(Allyloxy)-3-methoxybenzaldehyde (1.92 g, 0.01 mol)

-

Absolute ethanol (50 mL)

-

Glacial acetic acid (2-3 drops)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 4-amino-1H-1,2,4-triazole-5-thione (1.16 g, 0.01 mol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask by gently warming.

-

In a separate beaker, dissolve 2-(allyloxy)-3-methoxybenzaldehyde (1.92 g, 0.01 mol) in absolute ethanol (20 mL).

-

Add the aldehyde solution to the triazole solution.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the reaction mixture under reflux for 3-5 hours.

-

Monitor the formation of the product by TLC.

-

Upon completion, cool the reaction mixture in an ice bath.

-

The Schiff base product will precipitate as a yellow solid.

-

Collect the solid by vacuum filtration and wash with cold ethanol (2 x 15 mL).

-

Dry the final product in a vacuum oven at 50°C.

Visualizations

Synthetic Workflow

The following diagram illustrates the complete synthetic pathway for 4-{[2-(Allyloxy)-3-methoxybenzylidene]amino}-1H-1,2,4-triazole-5-thione.

References

- 1. 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole-5-thione Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1,2,4-triazole-5-thione compounds, a chemical scaffold of significant interest in drug discovery due to its broad range of pharmacological activities.[1] These compounds have been investigated for anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The following sections offer insights into common HTS assays, step-by-step protocols, and representative data to guide researchers in the evaluation of this promising class of molecules.

Application Notes

Enzyme Inhibition Assays

1,2,4-triazole-5-thione derivatives are potent inhibitors of various enzymes, making enzyme inhibition assays a primary HTS strategy.

-

Antimycobacterial Targets (e.g., InhA): The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycobacterial cell wall synthesis pathway and a validated target for anti-tuberculosis drug development.[4][5] HTS assays can be designed to measure the direct inhibition of InhA activity, often by monitoring the oxidation of NADH spectrophotometrically. Derivatives of 1,2,4-triazole-5-thione have demonstrated potent InhA inhibition with IC50 values in the nanomolar range.[4][5]

-

Kinase Inhibition (e.g., CK1γ, CK2α): Protein kinases are critical targets in oncology. Certain 1,2,4-triazolin-5-thiones have been identified as inhibitors of casein kinase 1 (CK1γ) and 2 (CK2α), which are implicated in cancer progression.[6][7] HTS for kinase inhibitors typically employs luminescence-based or fluorescence-based assays that quantify ATP consumption or phosphopeptide formation.

-

Metallo-β-lactamase (MBL) Inhibition: With the rise of antibiotic resistance, MBLs (e.g., NDM-1, VIM-2) are key targets for developing agents that can restore the efficacy of β-lactam antibiotics. 1,2,4-triazole-3-thione compounds have been screened for their ability to inhibit these di-zinc enzymes.[8] A common HTS method involves monitoring the hydrolysis of a chromogenic substrate like nitrocefin in a 96-well plate format.[8]

Antimicrobial Screening Assays

HTS is essential for discovering new antimicrobial agents to combat infectious diseases.

-

Broth Microdilution Assays: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound. For HTS applications, this is performed in 96- or 384-well plates where a standardized inoculum of bacteria is exposed to serial dilutions of the test compounds.

-

Reporter-Based Assays: To increase throughput, viability dyes are often used. The Resazurin Microtiter Assay (REMA) is a widely used colorimetric method for assessing cell viability, particularly for Mycobacterium tuberculosis.[4][5] In this assay, metabolically active cells reduce the blue resazurin dye to the pink, fluorescent resorufin, providing a clear readout of cell survival.

Cell-Based Antiproliferative and Cytotoxicity Assays

For anticancer drug discovery, cell-based assays are fundamental to assess the effect of compounds on cancer cell lines.

-

Metabolic Assays (MTT, MTS): These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability. For example, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

-

DNA Content Assays (SRB): The sulforhodamine B (SRB) assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins.[7] It offers a reliable and sensitive measure of total biomass and is well-suited for HTS of adherent cell lines. 1,2,4-triazole-5-thione derivatives have shown potent antiproliferative activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549).[3][6]

Quantitative Data Summary

The following tables summarize representative quantitative data from HTS assays performed on various 1,2,4-triazole-5-thione derivatives.

Table 1: Enzyme Inhibition Data

| Compound Class | Target Enzyme | Compound ID | IC50 Value | Reference |

| 1,2,4-Triazole-5-thione | InhA (M. tuberculosis) | 6b | 90 nM | [4][5] |

| Carbazole-Triazole-thione | α-Amylase | C5f | 0.56 µM | [10] |

| Carbazole-Triazole-thione | α-Amylase | C5o | 0.53 µM | [10] |

| Carbazole-Triazole-thione | α-Glucosidase | C5f | 11.03 µM | [10] |

| 1,2,4-Triazole-3-thione | Metallo-β-lactamase IMP-1 | 42 | Micromolar Range | [11] |

| 1,2,4-Triazolin-5-thione | CK1γ3 Kinase | N/A | 69% Inhibition @ 50 µM | [6][7] |

Table 2: Antimicrobial Activity Data

| Compound Class | Target Organism | Assay Type | Compound ID | MIC Value | Reference |

| 1,2,4-Triazole-5-thione | M. tuberculosis H37Rv | REMA | 6b | 0.19 µM | [4][5] |

| Nalidixic acid-based Triazole | P. aeruginosa | Broth Microdilution | 1a-g | 16 µg/mL | [12][13] |

| 1,2,4-Triazole-3-thione | E. coli | Broth Microdilution | 4f, 4i | < 0.97 µg/mL | [9] |

Table 3: Anticancer Activity Data

| Compound Class | Cell Line | Assay Type | Compound ID | IC50 Value | Reference |

| 4,5-disubstituted-1,2,4-triazol-3-thione | MCF-7 (Breast) | Not Specified | 6 | 4.23 µM | [3] |

| 4,5-disubstituted-1,2,4-triazol-3-thione | HepG2 (Liver) | Not Specified | 6 | 16.46 µM | [3] |

| 5-Amino[4][5][12]Triazole | HepG2 (Liver) | Not Specified | 4, 7, 15, etc. | 17.69 - 25.4 µM | [14] |

| 5-Amino[4][5][12]Triazole | MCF-7 (Breast) | Not Specified | 7, 14a, 17, etc. | 17.69 - 27.09 µM | [14] |

Visualized Workflows and Pathways

Caption: General workflow for a high-throughput screening (HTS) campaign.

Caption: Inhibition of InhA in the mycobacterial cell wall synthesis pathway.

Caption: Workflow for a typical cell-based antiproliferative HTS assay.

Experimental Protocols

Protocol 1: InhA Enzyme Inhibition Assay

This protocol is adapted from studies screening for inhibitors of M. tuberculosis InhA.[4][5]

Objective: To determine the in vitro inhibitory activity of 1,2,4-triazole-5-thione compounds against the InhA enzyme.

Materials:

-

Purified InhA enzyme

-

Decanoyl-CoA (substrate)

-

NADH (cofactor)

-

Assay Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA

-

Test compounds dissolved in 100% DMSO

-

96-well, UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM). Create serial dilutions as required.

-

In each well of a 96-well plate, add 2 µL of the test compound solution (or DMSO for control).

-

Add 178 µL of Assay Buffer containing the InhA enzyme to each well to achieve a final concentration of 200 nM.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 20 µL of a substrate/cofactor mix containing Decanoyl-CoA and NADH (final concentrations of 25 µM each).

-

Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) every 30 seconds for 15-30 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition against compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Resazurin Microtiter Assay (REMA) for Antimycobacterial Activity

This protocol is used to determine the MIC of compounds against Mycobacterium tuberculosis.[4][5]

Objective: To assess the whole-cell antimycobacterial activity of test compounds.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Test compounds dissolved in DMSO

-

Resazurin sodium salt solution (0.01% w/v in sterile water)

-

Sterile 96-well microplates

Procedure:

-

Dispense 100 µL of sterile 7H9 broth into all wells of a 96-well plate.

-

Add 2 µL of the test compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate. The last well serves as a no-drug growth control.

-

Prepare a standardized inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and diluted 1:20 in 7H9 broth.

-

Add 100 µL of the bacterial inoculum to each well. Seal the plates.

-

Incubate the plates at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plates for 24-48 hours.

-

Assess the results visually or with a fluorometer. A color change from blue (no growth) to pink (growth) indicates bacterial viability.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 3: Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol is for screening compounds against representative MBLs like VIM-2 or NDM-1.[8]

Objective: To identify inhibitors of MBL enzymes.

Materials:

-

Purified MBL enzyme (e.g., VIM-4, NDM-1)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM ZnCl2

-

Nitrocefin (chromogenic substrate)

-

Test compounds dissolved in DMSO

-

96-well microplates

Procedure:

-

Add 2 µL of test compound dilutions to the wells of a 96-well plate. Include DMSO-only wells for positive (no inhibition) control and buffer-only wells for negative control.

-

Add purified MBL enzyme diluted in Assay Buffer to each well (final concentration typically in the low nM range).

-

Incubate for 10-30 minutes at 30°C.

-

Initiate the reaction by adding nitrocefin to a final concentration of 100 µM.

-

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 480-490 nm at 30°C for 10-20 minutes.[8]

-

Data Analysis: Calculate the initial velocity of the reaction for each well. Determine the percent inhibition relative to the DMSO control. For active compounds, perform dose-response experiments to calculate IC50 values by fitting the data to a sigmoidal dose-response equation.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of 1,2,4-Triazole-5-Thione Derivatives as Potential Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 1,2,4-Triazole-5-Thione Derivatives as Potential Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. mdpi.com [mdpi.com]

- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Antimicrobial Assays of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

Introduction

The global rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 1,2,4-triazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4] Specifically, 1,2,4-triazole-5-thione derivatives have been the subject of extensive research due to their potent and broad-spectrum antimicrobial effects.[2][3][5][6] This document provides detailed application notes and experimental protocols for evaluating the antimicrobial potential of a specific derivative, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.

The core structure of 1,2,4-triazole-5-thione is known to chelate with metal ions essential for microbial enzyme function, and various substitutions on the triazole ring can modulate the antimicrobial spectrum and potency. The thione group is a key pharmacophore that contributes significantly to the biological activity.[1][2] These compounds have shown promise against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][6][7]

Mechanism of Action

The precise mechanism of action for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione against bacteria is not yet elucidated but may be inferred from related compounds. For bacteria, potential mechanisms could involve the inhibition of essential enzymes such as DNA gyrase or topoisomerase IV, disruption of cell membrane integrity, or interference with metabolic pathways.

In fungi, triazole-based compounds are well-known inhibitors of ergosterol biosynthesis.[8] They specifically target the enzyme lanosterol 14α-demethylase (a cytochrome P450 enzyme), which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[8] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting membrane function and inhibiting fungal growth.[8]

Hypothetical Antifungal Signaling Pathway

Caption: Hypothetical antifungal mechanism of action for the triazole compound.

Experimental Protocols

The following are standard protocols for assessing the antimicrobial activity of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.

Workflow for MIC Determination

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

-